
2,2-Dimethyl-3-(p-tolyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,2-Dimethyl-3-(p-tolyl)pyrrolidine” is a chemical compound with the molecular formula C13H19N. It is a derivative of pyrrolidine, which is a five-membered nitrogen heterocycle .
Synthesis Analysis
Pyrrolidine derivatives, including “this compound”, are synthesized using various strategies . These strategies include ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis process .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The structure also includes two methyl groups and a p-tolyl group.Aplicaciones Científicas De Investigación
Molecular Structure and Spectroscopy
Research has demonstrated the importance of pyrrole analogues in understanding molecular structure and spectroscopic properties. For instance, studies involving pyrroles, including compounds similar to 2,2-Dimethyl-3-(p-tolyl)pyrrolidine, have explored their detailed molecular structures through X-Ray diffraction and various spectroscopic methods such as IR, Raman, UV, and fluorescence. These studies reveal the stability and electronic properties of these molecules, aiding in the prediction of their bioactivity against specific targets (Srikanth et al., 2020).
Organic Synthesis
In the realm of organic synthesis, pyrrolidine derivatives, including those structurally related to this compound, have been utilized in highly regio- and enantioselective organocatalytic reactions. For example, the use of pyrrolidine-based catalysts has facilitated the direct addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate, showcasing the utility of pyrrolidine derivatives in synthesizing complex organic molecules with high yield and selectivity (Chowdhury & Ghosh, 2009).
Photogeneration of Hydrogen from Water
In the context of sustainable energy, pyrrolidine derivatives have been investigated for their role in photocatalytic systems for hydrogen production. Research involving platinum(II) terpyridyl acetylide chromophores and molecular cobalt catalysts highlights the potential of pyrrolidine-based compounds in enhancing the efficiency of visible light-driven hydrogen production from water. This illustrates the application of pyrrolidine derivatives in developing renewable energy solutions (Du, Knowles, & Eisenberg, 2008).
Drug Development and Bioactivity
Furthermore, pyrrolidine derivatives have been explored for their bioactivity and potential in drug development. Novel pyrrolidines linked to 1,2,3-triazole derivatives have shown significant in vitro anti-proliferative activities against human cancer cells, suggesting their utility in designing new therapeutic agents (Ince et al., 2020).
Polymer Chemistry
In polymer chemistry, the synthesis of novel polyesters based on nitrogen-containing heterocycles, including pyrrolidine derivatives, has been researched. These studies demonstrate the potential of pyrrolidine-based polyesters in various applications, possibly extending to materials possessing biological activity (Sugralina et al., 2018).
Mecanismo De Acción
Target of Action
It’s worth noting that pyrrolidine derivatives have been found to bind with high affinity to multiple receptors , which could potentially be the case for 2,2-Dimethyl-3-(p-tolyl)pyrrolidine as well.
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
It’s known that pyrrolidine derivatives can influence a variety of biological activities .
Result of Action
Pyrrolidine derivatives are known to exhibit a broad range of bioactivities .
Propiedades
IUPAC Name |
2,2-dimethyl-3-(4-methylphenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10-4-6-11(7-5-10)12-8-9-14-13(12,2)3/h4-7,12,14H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYQQNZKSNZVQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCNC2(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

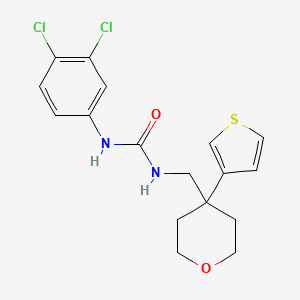
![6,7-Dimethoxy-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid](/img/structure/B2962230.png)
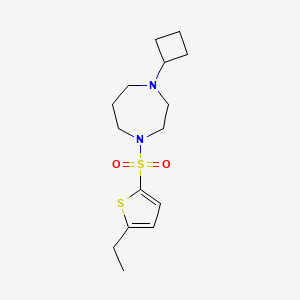
![3-Amino-4-tert-butyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2962232.png)
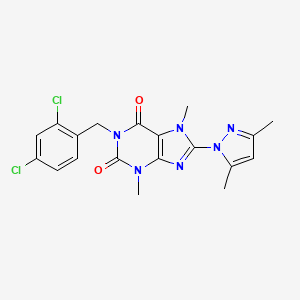
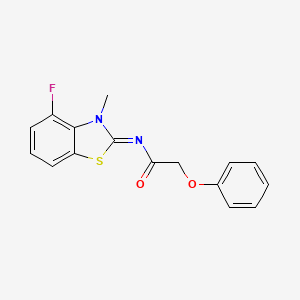



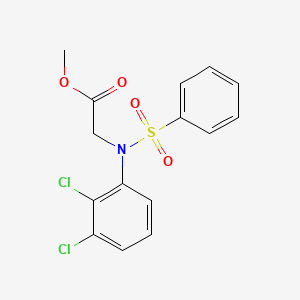
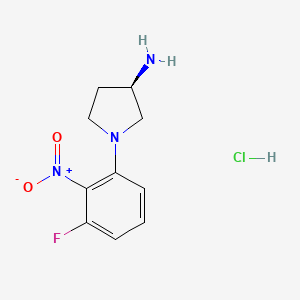

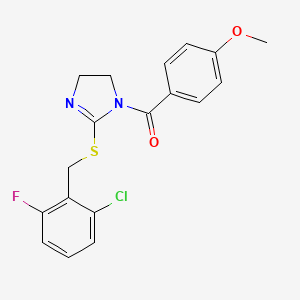
![2-(4-Oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetic acid](/img/structure/B2962248.png)